An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature and chemical databases, this document establishes a robust predictive framework. By examining the well-characterized parent heterocycle, 1-methyl-1,2,3,6-tetrahydropyridine, the influential 4-hydroxymethyl substituent, and the extensively studied analog 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), we can infer the likely characteristics of the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted values for key physicochemical parameters but also detailed experimental protocols for their empirical determination.
Introduction
The 1-methyl-1,2,3,6-tetrahydropyridine scaffold is a core structural motif in a variety of biologically active molecules and natural products. The substitution at the 4-position of this ring system can dramatically influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. The title compound, 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, is a structurally intriguing molecule for which, at the time of this publication, specific experimental data on its core physicochemical properties are not publicly available.
This guide, therefore, serves a dual purpose: firstly, to present a scientifically grounded prediction of the key physicochemical properties of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine based on an analysis of its constituent parts and relevant analogs. Secondly, it provides detailed, field-proven experimental methodologies for researchers who may synthesize and characterize this compound, ensuring a self-validating system of investigation.
Chemical Structure and Predicted General Properties
The chemical structure of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine combines the basic nitrogen of the tetrahydropyridine ring with a polar hydroxymethyl group. This combination is expected to confer a degree of amphiphilicity to the molecule.
Diagram 1: Chemical Structures of Target Compound and Analogs
Caption: Logical relationship between the target molecule and its analogs.
Predicted Physicochemical Properties: A Comparative Analysis
The following table summarizes the predicted physicochemical properties of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, derived from the known values of its structural analogs.
| Property | Predicted Value (Target Compound) | 1-Methyl-1,2,3,6-tetrahydropyridine | 4-Hydroxymethylpyridine | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Justification for Prediction |
| Molecular Formula | C₇H₁₃NO | C₆H₁₁N | C₆H₇NO | C₁₂H₁₅N | Based on chemical structure. |
| Molecular Weight | 127.19 g/mol | 97.16 g/mol | 109.13 g/mol [1][2] | 173.25 g/mol [3][4] | Calculated from the molecular formula. |
| Melting Point (°C) | Likely a low-melting solid or oil | -48 °C (as 1,2,3,6-tetrahydropyridine) | 53-58 °C[5][6] | 40-42 °C[3][4][7] | The presence of the hydroxyl group may lead to intermolecular hydrogen bonding, likely resulting in a solid at room temperature, similar to 4-hydroxymethylpyridine and MPTP. |
| Boiling Point (°C) | > 200 °C (at atm. pressure) | ~115-120 °C (estimated) | 245-247 °C[8] | 128-132 °C at 12 mmHg[3] | The hydroxyl group will significantly increase the boiling point compared to the parent tetrahydropyridine due to hydrogen bonding, likely approaching that of 4-hydroxymethylpyridine. |
| Aqueous Solubility | Soluble | Soluble | Soluble[8][9] | Slightly soluble[3] | The polar hydroxymethyl group and the basic nitrogen are expected to confer good water solubility. |
| pKa (of conjugate acid) | ~8.5 - 9.5 | ~9.05 (Predicted)[10] | 5.2 (of pyridine nitrogen) | ~7.5 (for the tetrahydropyridinium ion) | The basicity of the tertiary amine is expected to be similar to the parent tetrahydropyridine, as the hydroxymethyl group is electronically neutral and sterically removed. |
Predicted Spectroscopic Profile
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying key functional groups. For 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, the following characteristic absorption bands are predicted:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the hydroxyl group and indicative of hydrogen bonding.
-
C-H Stretch: Multiple peaks in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic and vinylic C-H bonds.
-
C=C Stretch: A medium to weak absorption around 1650-1670 cm⁻¹ for the carbon-carbon double bond within the tetrahydropyridine ring.
-
C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ range, indicative of the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent, likely in the range of 1.5-4.0 ppm.
-
Vinylic Proton (=CH-): A singlet or a narrow multiplet around 5.5-6.0 ppm.
-
Hydroxymethyl Protons (-CH₂-OH): A singlet or doublet around 3.5-4.0 ppm.
-
Ring Methylene Protons (-CH₂-): Several multiplets in the 2.0-3.5 ppm region.
-
N-Methyl Protons (-N-CH₃): A sharp singlet around 2.2-2.8 ppm.
¹³C NMR:
-
Vinylic Carbons (-C=C-): Two signals in the 120-140 ppm range.
-
Hydroxymethyl Carbon (-CH₂-OH): A signal around 60-70 ppm.
-
Ring Methylene Carbons (-CH₂-): Signals in the 20-50 ppm range.
-
N-Methyl Carbon (-N-CH₃): A signal around 40-50 ppm.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 127. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) leading to a fragment at m/z = 96, and other characteristic cleavages of the tetrahydropyridine ring.
Experimental Protocols for Physicochemical Characterization
For any newly synthesized compound, empirical determination of its properties is paramount. The following are standardized protocols for the characterization of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.
Determination of Melting and Boiling Points
Diagram 2: Workflow for Melting and Boiling Point Determination
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